Salvinorin A
Overview
Description
Salvinorin A is a potent hallucinogen, isolated from the ethnomedical plant Salvia divinorum. It is a selective high efficacy kappa-opioid receptor (KOPr) agonist . It is the first plant-derived ligand with high selectivity for KOPr over other receptors . Its structure is unrelated to any known opioid receptor ligands, even lacking any nitrogenous moieties .
Synthesis Analysis
Salvinorin A has been synthesized through various methods. One approach utilized a sterically confined organocatalyst to dissociate acidity from reactivity and effect Robinson annulation of an unactivated nucleophile/unstable electrophile pair . Another method involved a highly enantioselective propargylation to install the stereogenic center at C-12 . The remaining six stereogenic centers were set up highly diastereoselectively under substrate control .Molecular Structure Analysis
Salvinorin A is a non-nitrogenous neoclerodane . It has a highly functionalized trans-decalin core, containing two quaternary centers, and is fused to a δ-lactone bearing a furan moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Salvinorin A include Robinson annulation of an unactivated nucleophile/unstable electrophile pair, and a cobalt-catalyzed polarized diene-alkyne cycloaddition . Two intramolecular Diels-Alder reactions were also applied to generate the tricyclic core .Physical And Chemical Properties Analysis
Salvinorin A is a potent and selective KOR agonist (EC 50 = 0.9 nM, cAMP inhibition; selectivity index >5000 vs mu-opioid receptor, MOR). It exhibits a high lipophilic ligand efficiency (LLE = 8; ClogP = 1.6) and rapidly penetrates mammalian brains to cause psychoactive effects at low concentration (est. 10 μg total human brain content) .Scientific Research Applications
Ethnopharmacology and Neuropharmacology
Salvinorin A, derived from Salvia divinorum, has been a subject of multidisciplinary research, including ethnobotany, phytochemistry, and neuropharmacology. Ethnopharmacological studies have documented its traditional use by the Mazatec community for divinatory and ritual purposes, producing effects like light-headedness, amplified sound perception, and increased visual and auditory imagery. These effects, linked to Salvinorin A, are not fully explained by its kappa-opioid receptor agonist activity alone, suggesting a complex interaction within the brain's neural networks (Díaz, 2013).
Psychopharmacology
Salvinorin A is a potent kappa-opioid receptor agonist, known for its psychoactive effects. Research has shown that it can induce mystical-type experiences and profound subjective effects, which are similar to those of classic hallucinogens. However, unlike other hallucinogens, it does not act on the 5-HT2A serotonin receptor, indicating a unique pathway of psychoactive effects (Johnson et al., 2011).
Potential Therapeutic Applications
The distinctive pharmacological profile of Salvinorin A indicates potential for developing novel treatments for conditions like schizophrenia, dementia, bipolar disorders, and even substance abuse. Its unique action on kappa opioid receptors and the modulation of human perception suggest a new avenue for psychotherapeutic compounds (Roth et al., 2002).
Neuroprotective Effects
Salvinorin A has shown promise in animal models for its neuroprotective properties against hypoxia/ischemia-induced brain damage. Its role as a kappa opioid receptor agonist opens possibilities for clinical applications in acute pathologies involving oxygen deficiency in the brain (Orton & Liu, 2014).
Antinociceptive Properties
Studies have demonstrated that Salvinorin A possesses antinociceptive (pain-relieving) effects, which are mediated through the kappa opioid receptor. This finding suggests potential applications in developing new analgesic (pain-relieving) drugs (McCurdy et al., 2006).
Antidepressive Effects
Research in rodent models indicates that Salvinorin A may have antidepressant properties. It has been shown to reverse symptoms of anhedonia (inability to feel pleasure) in rats subjected to chronic mild stress, pointing to its potential use in treating depression (Harden et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSYBRPAKCASQB-AGQYDFLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232584 | |
Record name | Salvinorin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS] | |
Record name | Salvinorin A | |
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URL | https://haz-map.com/Agents/17180 | |
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Mechanism of Action |
Salvinorin A, the primary psychoactive derivative of the hallucinogenic herb Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist. Several recent studies, however, have suggested endocannabinoid system mediation of some of its effects. This study represents a systematic examination of this hypothesis. Salvinorin A was isolated from S. divinorum and was evaluated in a battery of in vitro and in vivo procedures designed to detect cannabinoid activity, including CB(1) receptor radioligand and [(35)S]GTPgammaS binding, calcium flux assay, in vivo cannabinoid screening tests, and drug discrimination. Salvinorin A did not bind to nor activate CB(1) receptors. In vivo salvinorin A produced pronounced hypolocomotion and antinociception (and to a lesser extent, hypothermia). These effects were blocked by the selective KOR antagonist, JDTic, but not by the CB(1) receptor antagonist rimonabant. Interestingly, however, rimonabant attenuated KOR activation stimulated by U69,593 in a [(35)S]GTPgammaS assay. Salvinorin A did not substitute for Delta(9)-tetrahydrocannabinol (THC) in mice trained to discriminate THC. These findings suggest that similarities in the pharmacological effects of salvinorin A and those of cannabinoids are mediated by its activation of KOR rather than by any direct action of salvinorin A on the endocannabinoid system. Further, the results suggest that rimonabant reversal of salvinorin A effects in previous studies may be explained in part by rimonabant attenuation of KOR activation., Salvinorin A (SalA), a selective kappa-opioid receptor (KOR) agonist, produces dysphoria and pro-depressant like effects. These actions have been attributed to inhibition of striatal dopamine release. The dopamine transporter (DAT) regulates dopamine transmission via uptake of released neurotransmitter. KORs are apposed to DAT in dopamine nerve terminals suggesting an additional target by which SalA modulates dopamine transmission. SalA produced a concentration-dependent, nor-binaltorphimine (BNI)- and pertussis toxin-sensitive increase of ASP(+) accumulation in EM4 cells coexpressing myc-KOR and YFP-DAT, using live cell imaging and the fluorescent monoamine transporter substrate, trans 4-(4-(dimethylamino)-styryl)-N-methylpyridinium) (ASP(+)). Other KOR agonists also increased DAT activity that was abolished by BNI pretreatment. While SalA increased DAT activity, SalA treatment decreased serotonin transporter (SERT) activity and had no effect on norepinephrine transporter (NET) activity. In striatum, SalA increased the Vmax for DAT mediated DA transport and DAT surface expression. SalA up-regulation of DAT function is mediated by KOR activation and the KOR-linked extracellular signal regulated kinase-1/2 (ERK1/2) pathway. Co-immunoprecipitation and BRET studies revealed that DAT and KOR exist in a complex. In live cells, DAT and KOR exhibited robust FRET signals under basal conditions. SalA exposure caused a rapid and significant increase of the FRET signal. This suggests that the formation of KOR and DAT complexes is promoted in response to KOR activation. Together, these data suggest that enhanced DA transport and decreased DA release resulting in decreased dopamine signaling may contribute to the dysphoric and pro-depressant like effects of SalA and other KOR agonists. | |
Record name | Salvinorin A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Salvinorin A | |
Color/Form |
Colorless crystals from methanol, White powder | |
CAS RN |
83729-01-5 | |
Record name | Salvinorin | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=83729-01-5 | |
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Record name | Salvinorin A | |
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Record name | Salvinorin A | |
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Record name | Salvinorin A | |
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Record name | 83729-01-5 | |
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Record name | SALVINORIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T56W91NG6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Salvinorin A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
238-240 °C; also reported as 242-244 °C | |
Record name | Salvinorin A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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